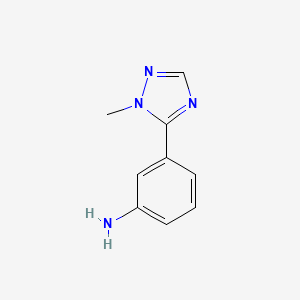
3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
Übersicht
Beschreibung
3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Related compounds such as 1,2,4-triazole derivatives have been reported to interact with various biological targets, including tubulin and copper ions .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been shown to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Related compounds have been found to inhibit tubulin polymerization , suggesting potential effects on microtubule dynamics and cell division processes.
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability.
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells , suggesting potential cytotoxic effects.
Action Environment
The stability of related compounds in various solvents suggests that the compound’s action may be influenced by the solvent environment.
Biologische Aktivität
3-(1-Methyl-1H-1,2,4-triazol-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a triazole ring and an aniline moiety. This compound has been investigated for various biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Structural Characteristics
The structural configuration of this compound allows for diverse chemical reactivity. The presence of the triazole ring is particularly notable as it is known to interact with various biological targets, modulating enzyme activities and receptor functions.
Antimicrobial and Antifungal Properties
Research indicates that compounds featuring the triazole ring often exhibit significant antimicrobial and antifungal activities. For example, studies have shown that derivatives of triazole compounds can inhibit the growth of various pathogens.
| Compound | Target Pathogen | Activity | Reference |
|---|---|---|---|
| This compound | Candida albicans | Moderate inhibition | |
| This compound | Aspergillus niger | Significant inhibition |
The triazole group’s ability to disrupt fungal cell membrane synthesis makes it a valuable scaffold for developing new antifungal agents.
Anticonvulsant Activity
A related study investigated the anticonvulsant properties of triazole derivatives. The results indicated that certain compounds exhibited anticonvulsant activity comparable to established medications like Lamotrigine. This suggests that this compound could be a candidate for further research in seizure management.
| Compound | Model Used | Activity Level | Reference |
|---|---|---|---|
| This compound | Pentylenetetrazol-induced seizures | Comparable to Lamotrigine |
Case Study 1: Antimicrobial Efficacy
In a recent study focusing on the antimicrobial efficacy of triazole derivatives, this compound was tested against several bacterial strains. The results highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with an observed Minimum Inhibitory Concentration (MIC) of 32 μg/mL.
Case Study 2: Anticancer Potential
Another study explored the anticancer potential of triazole derivatives. The compound was tested on various cancer cell lines, including MGC-803 (gastric cancer) and HCT116 (colorectal cancer). The findings revealed that it induced apoptosis in cancer cells through the modulation of the ERK signaling pathway.
Eigenschaften
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-9(11-6-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAZXCJMIRSORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















